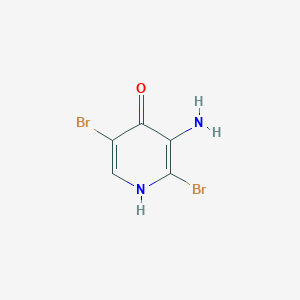

3-Amino-2,5-dibromo-1H-pyridin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2,5-dibromo-1H-pyridin-4-one, also known as ADP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADP is a pyridine derivative that contains two bromine atoms and an amino group at different positions on the pyridine ring. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial effects.

Applications De Recherche Scientifique

Kinase-Focused Drug Discovery

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, are highlighted for their potential in drug-discovery chemistry, particularly in kinase enzyme targeting for cancer treatment. Efficient synthesis routes have been developed, resulting in a diverse compound library for screening against cancer drug targets (Smyth et al., 2010).

Photophysical Properties and DNA Binding

Research on pyridinium-based 4-amino-1,8-naphthalimide derivatives, which include structures related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, reveals significant variations in photophysical properties. These compounds show potential as spectroscopic probes for studying nucleic acid structure, as they exhibit distinct fluorescence behavior in the presence of adenine and guanine-rich DNA sequences (Banerjee et al., 2013).

Metal Ion Complexation

Compounds with pyridin-2-yl aminomethane-1,1-diphosphonic acids, similar to 3-Amino-2,5-dibromo-1H-pyridin-4-one, show a strong tendency to form complexes with metal ions like Zn(II), Mg(II), and Ca(II). These complexes have implications for their use in various chemical processes and potentially in medical applications (Matczak-Jon et al., 2010).

Nucleophilic Organocatalysis

Triamino-substituted pyridines, akin to 3-Amino-2,5-dibromo-1H-pyridin-4-one, are known for their high nucleophilicity. They are used in organocatalysis due to their ability to donate electrons, leading to innovative synthetic methodologies (De Rycke et al., 2011).

Collagen Crosslink Structure

Pyridinoline, a structure related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, serves as a crosslink in collagen fibers. Understanding its structure contributes to the knowledge of collagen's physical properties and functionalities (Fujimoto et al., 1978).

Propriétés

IUPAC Name |

3-amino-2,5-dibromo-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTKMASLHGXXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=C(N1)Br)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2714254.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2714268.png)

![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2714275.png)